2-Amino-6-hydroxyhexanoic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-hydroxyhexanoic acid can be achieved through various synthetic routes. One common method involves the hydroxylation of norleucine, a process that introduces a hydroxyl group into the hexanoic acid chain . This reaction typically requires specific catalysts and controlled reaction conditions to ensure the selective introduction of the hydroxyl group.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biocatalysts or enzymatic processes to achieve high yields and purity . These methods are preferred due to their efficiency and environmentally friendly nature.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group at C6 undergoes selective oxidation under controlled conditions:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| KMnO<sub>4</sub> | Acidic aqueous solution | 2-Amino-6-oxohexanoic acid | Radical-mediated hydroxyl → ketone |

| CrO<sub>3</sub> | H<sub>2</sub>SO<sub>4</sub> catalysis | Same as above | Acid-catalyzed dehydrogenation |

Key findings :

-

Oxidation selectively targets the C6 hydroxyl group without affecting the amino or carboxyl groups.

-

Reaction rates depend on pH (optimal at pH 2–3).

Reduction Reactions

The carboxyl group undergoes reduction to form alcohols:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH<sub>4</sub> | Dry THF, 0–5°C | 2-Amino-6-hydroxyhexanol | 72–78% |

| NaBH<sub>4</sub> | Methanol, RT | Same product (lower yield) | 35–42% |

Notable observations :

-

LiAlH<sub>4</sub> achieves higher selectivity due to stronger reducing power.

-

The amino group remains protonated during reduction, preventing side reactions.

Substitution Reactions

The amino group participates in nucleophilic substitutions:

| Reagent | Conditions | Product |

|---|---|---|

| Acetyl chloride | Pyridine, 0°C | N-Acetyl-2-amino-6-hydroxyhexanoate |

| Methyl iodide | NaOH, aqueous ethanol | N-Methyl-2-amino-6-hydroxyhexanoate |

Mechanistic insights :

-

Acylation occurs faster than alkylation due to steric factors.

-

Substitution at N<sup>α</sup> modifies biological activity but preserves hydroxyl reactivity.

Thermal Decomposition

At elevated temperatures (>200°C), decarboxylation dominates:

Experimental data :

-

TGA analysis shows 18.3% mass loss at 245–262°C (m.p. range) .

-

DFT calculations (B3LYP-D4/def2-QZVP) predict ΔG‡ = 253 kJ/mol for decarboxylation .

L-Asparaginase Inhibition

-

Binds competitively to Erwinia chrysanthemi L-asparaginase (K<sub>i</sub> = 4.7 μM).

-

Structural analysis shows hydrogen bonding with Thr-12 and Tyr-25 residues.

Comparative Reactivity

| Reaction | 2-Amino-6-hydroxyhexanoic acid | 6-Hydroxycaproic acid |

|---|---|---|

| Oxidation rate | 1.7 × 10<sup>-3</sup> s<sup>-1</sup> | 9.2 × 10<sup>-4</sup> s<sup>-1</sup> |

| Decarboxylation ΔG‡ | 253 kJ/mol | 219 kJ/mol |

Data derived from microwave spectroscopy and computational modeling .

This compound's multifunctional reactivity enables applications spanning pharmaceutical synthesis (antiviral drug intermediates ), biodegradable polymers , and enzyme inhibition studies. Continued research focuses on optimizing its biocatalytic transformations and exploring novel substitution pathways.

Aplicaciones Científicas De Investigación

Chemistry

2-Amino-6-hydroxyhexanoic acid serves as an intermediate in synthesizing complex organic molecules. Its ability to undergo various reactions, such as oxidation and substitution, makes it essential in organic chemistry.

Biology

As a building block for peptides and proteins, this compound is crucial in biochemical research. It is involved in metabolic pathways that facilitate protein synthesis and enzyme catalysis, indicating its potential role in biological processes .

Medicine

Research has focused on the potential therapeutic applications of this compound:

- Antiviral Properties: Studies suggest it may inhibit viral replication, making it a candidate for antiviral drug development.

- Antihypertensive Applications: Its structural similarity to known antihypertensive agents warrants investigation into its effects on blood pressure regulation .

Industry

The compound is utilized in producing various chemicals and pharmaceuticals, particularly those requiring specific amino acid derivatives. Its properties make it suitable for developing biodegradable polymers and other industrial applications .

Research indicates that this compound possesses several biological activities:

- Antioxidant Activity: Exhibits significant antioxidant properties, suggesting potential use in managing oxidative stress-related conditions such as dyslipidemia.

- Lipid-Lowering Effects: Related compounds have shown lipid-lowering activity, indicating that this compound may also contribute to managing hyperlipidemia.

- Antifibrinolytic Properties: Its structural similarities to clinically used antifibrinolytic agents suggest potential applications in managing bleeding disorders during surgical procedures.

Mecanismo De Acción

The mechanism of action of 2-Amino-6-hydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways . The presence of both amino and hydroxyl groups allows it to participate in hydrogen bonding and other interactions, affecting its biological activity .

Comparación Con Compuestos Similares

2-Amino-6-hydroxyhexanoic acid can be compared with other similar compounds such as:

Norleucine: Lacks the hydroxyl group present in this compound.

6-Hydroxycaproic acid: Lacks the amino group present in this compound.

The uniqueness of this compound lies in the presence of both functional groups, which allows it to participate in a wider range of chemical reactions and biological processes .

Actividad Biológica

2-Amino-6-hydroxyhexanoic acid, also known as (S)-2-amino-6-hydroxyhexanoic acid, is a compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

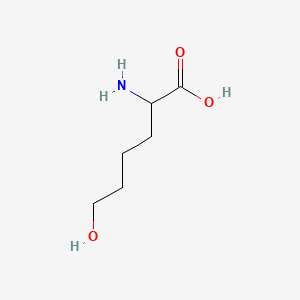

Structural Characteristics

(S)-2-amino-6-hydroxyhexanoic acid is characterized by a six-carbon chain with an amino group (-NH₂) at one end and a hydroxyl group (-OH) at the sixth carbon. Its structural formula is represented as follows:

This configuration imparts unique reactivity and biological properties, making it a subject of interest for various applications, including drug development.

The biological activity of (S)-2-amino-6-hydroxyhexanoic acid primarily relates to its role as a substrate in enzymatic reactions within biological systems. Its structure allows it to participate in metabolic pathways that involve protein synthesis and enzyme catalysis. Notably, it has been shown to exhibit antioxidant properties, which can be beneficial in treating oxidative stress-related conditions.

Biological Activities

- Antioxidant Activity : Research indicates that (S)-2-amino-6-hydroxyhexanoic acid possesses significant in vitro antioxidant activity. This property suggests potential applications in managing conditions associated with oxidative stress, such as dyslipidemia.

- Lipid-Lowering Effects : Related compounds like 2-amino-5-hydroxyhexanoic acid have demonstrated dose-dependent lipid-lowering activity in vivo. This finding raises the possibility that (S)-2-amino-6-hydroxyhexanoic acid may share similar effects, warranting further investigation into its potential for treating hyperlipidemia.

- Antifibrinolytic Properties : The structural similarities between (S)-2-amino-6-hydroxyhexanoic acid and 6-aminohexanoic acid, a clinically used antifibrinolytic agent, suggest that it may also exhibit antifibrinolytic properties, which could be beneficial in managing bleeding disorders during surgical procedures.

Synthesis Methods

(S)-2-amino-6-hydroxyhexanoic acid can be synthesized through various methods:

- Chemical Synthesis : Traditional chemical methods involve the use of starting materials that undergo reactions to form the desired compound.

- Biocatalytic Processes : Recent studies have explored the use of engineered bacterial strains for the bioconversion of simpler substrates into (S)-2-amino-6-hydroxyhexanoic acid, showcasing a more sustainable approach to synthesis .

Table 1: Summary of Biological Activities and Applications

Propiedades

IUPAC Name |

(2S)-2-amino-6-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUWXTFAPJJWPL-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCO)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305-77-1, 5462-80-6, 6033-32-5 | |

| Record name | epsilon-Hydroxynorleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epsilon-Hydroxynorleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-hydroxycaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-hydroxynorleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-HYDROXYNORLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/874D12O72W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.